(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride
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Overview
Description
“(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride” is a compound with the CAS Number: 2375248-64-7 . It has a molecular weight of 161.67 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for “(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride” is 1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1 . The molecular structure can be analyzed using tools like MolView and mass spectrometry .It is stored at a temperature of 4 degrees Celsius . The physical and chemical properties of a compound can be determined by analyzing its identity, concentration, or properties .
Scientific Research Applications
Anti-Influenza Virus Activity
- A study by Oka et al. (2001) designed several novel tricyclic compounds with a unique amine moiety based on the structure of triperiden. One of these compounds demonstrated potent anti-influenza A virus activity, suggesting potential as a novel anti-influenza virus agent for humans (Oka et al., 2001).
Anion Encapsulation in Cryptands
- Research by Ravikumar et al. (2008) focused on the synthesis of an octaaminocryptand and its application in binding and encapsulating ions. The study showed the importance of protonation and its distribution in the receptor architecture for guest encapsulation, contributing to the understanding of host-guest chemistry (Ravikumar et al., 2008).
Novel Amino Acid Synthesis
- Defant et al. (2011) utilized a bicyclic lactone obtained from cellulose for the synthesis of a new δ-sugar amino acid. This compound has potential applications in the development of peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Protonation and Copper(II) Assisted Hydrolysis Studies
- Colin et al. (1996) synthesized a bicyclic cryptand and analyzed its protonation reactions and complex formation with copper(II). The study adds valuable insights into the behavior of such compounds in different reactions (Colin et al., 1996).
Deamination Studies
- Maskill and Wilson (1984) explored the deamination of bicyclo[2.2.2]octan-2-yl-amines, providing insights into the mechanisms of these reactions and their implications in organic chemistry (Maskill & Wilson, 1984).
Spin-Spin Coupling Constant Analysis
- Berger (1978) conducted a study on the conformational dependence of 15N13C spin-spin coupling constants in certain bicyclic amines, contributing to the understanding of molecular structure and behavior (Berger, 1978).
Ion Rearrangements
- Brandt et al. (1990) investigated the rearrangements of 6-Bicyclo[3.2.1]octyl cations, providing insights into the reaction mechanisms and product distributions of these ions (Brandt et al., 1990).
Synthesis of Novel Compounds
- Lefeber et al. (2000) explored the use of diazabicyclo[2.2.2]octane as a selective dechloroacetylation reagent, demonstrating its potential in organic synthesis (Lefeber et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(2S)-bicyclo[2.2.2]octan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJCGYVIWGAHT-CEGZMALOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride |
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